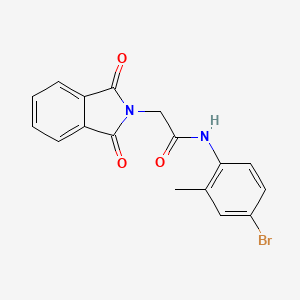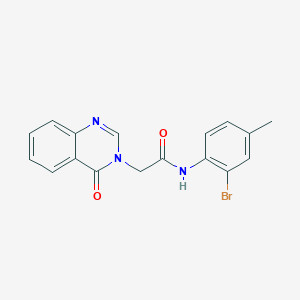![molecular formula C27H23BrClNO4S B11648636 (5Z)-5-({3-Bromo-5-ethoxy-4-[(4-methylphenyl)methoxy]phenyl}methylidene)-3-[(4-chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B11648636.png)
(5Z)-5-({3-Bromo-5-ethoxy-4-[(4-methylphenyl)methoxy]phenyl}methylidene)-3-[(4-chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(5Z)-5-({3-Bromo-5-ethoxy-4-[(4-methylphenyl)methoxy]phenyl}methylidene)-3-[(4-chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione” is a synthetic organic molecule. It belongs to the class of thiazolidinediones, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:
Formation of the thiazolidine-2,4-dione core: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.
Introduction of the 3-[(4-chlorophenyl)methyl] group: This step may involve a nucleophilic substitution reaction using a chlorophenylmethyl halide.
Formation of the (5Z)-5-({3-Bromo-5-ethoxy-4-[(4-methylphenyl)methoxy]phenyl}methylidene) group: This step may involve a condensation reaction between the thiazolidine-2,4-dione core and the corresponding aldehyde or ketone.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of catalysts, solvents, and reaction conditions that are scalable and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxy and methyl groups.
Reduction: Reduction reactions may target the double bonds or the thiazolidine ring.
Substitution: The bromine and chlorine atoms in the compound make it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biology, thiazolidinediones are known for their potential as anti-inflammatory and anti-cancer agents. This compound may be studied for its effects on cellular pathways and gene expression.
Medicine
In medicine, thiazolidinediones are used as antidiabetic agents. This compound may be investigated for its potential to modulate glucose metabolism and insulin sensitivity.
Industry
In industry, such compounds may be used as intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of this compound likely involves interaction with specific molecular targets, such as enzymes or receptors. Thiazolidinediones are known to activate peroxisome proliferator-activated receptors (PPARs), which play a role in regulating gene expression related to glucose and lipid metabolism.
Comparison with Similar Compounds
Similar Compounds
Rosiglitazone: A well-known thiazolidinedione used as an antidiabetic agent.
Pioglitazone: Another thiazolidinedione with similar applications in diabetes treatment.
Uniqueness
The unique structural features of “(5Z)-5-({3-Bromo-5-ethoxy-4-[(4-methylphenyl)methoxy]phenyl}methylidene)-3-[(4-chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione” include the presence of bromine, ethoxy, and chlorophenyl groups, which may confer distinct biological activities and chemical reactivity compared to other thiazolidinediones.
Properties
Molecular Formula |
C27H23BrClNO4S |
|---|---|
Molecular Weight |
572.9 g/mol |
IUPAC Name |
(5Z)-5-[[3-bromo-5-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]methylidene]-3-[(4-chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C27H23BrClNO4S/c1-3-33-23-13-20(12-22(28)25(23)34-16-19-6-4-17(2)5-7-19)14-24-26(31)30(27(32)35-24)15-18-8-10-21(29)11-9-18/h4-14H,3,15-16H2,1-2H3/b24-14- |
InChI Key |
UAHXXMSYICSQLE-OYKKKHCWSA-N |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=C\2/C(=O)N(C(=O)S2)CC3=CC=C(C=C3)Cl)Br)OCC4=CC=C(C=C4)C |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)Cl)Br)OCC4=CC=C(C=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(4-Methoxyphenyl)sulfonyl]-2,2,4,7-tetramethyl-1,2-dihydroquinoline](/img/structure/B11648565.png)
![(5Z)-3-(4-chlorobenzyl)-5-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B11648569.png)
![(2Z)-3-(3-Bromophenyl)-2-[(furan-2-YL)formamido]-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B11648577.png)
![4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate](/img/structure/B11648585.png)
![ethyl 4-{4-[3-(2-furyl)-2-propenylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoate](/img/structure/B11648588.png)

![1-[(4-Ethoxyphenyl)sulfonyl]-2,2,4,6-tetramethyl-1,2-dihydroquinoline](/img/structure/B11648598.png)
![Tert-butyl 4-[6-bromo-4-(2-chlorophenyl)quinazolin-2-yl]piperazine-1-carboxylate](/img/structure/B11648604.png)
![(4Z)-5-methyl-2-phenyl-4-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11648617.png)
![(5E)-5-(5-bromo-2-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11648626.png)
![6-[(E)-(hydroxyimino)methyl]-N-[3-(methylamino)propyl]pyridine-3-carboxamide](/img/structure/B11648627.png)
![2-(acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)-N-(4-nitrophenyl)acetamide](/img/structure/B11648633.png)
![N-{[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-1-benzofuran-2-carboxamide](/img/structure/B11648643.png)
